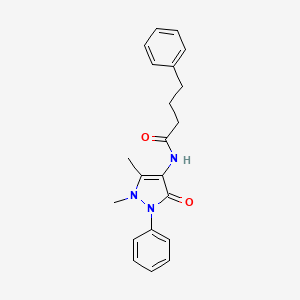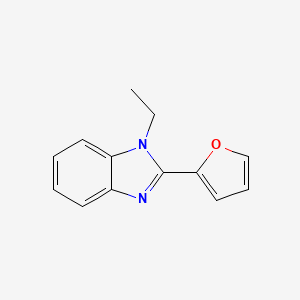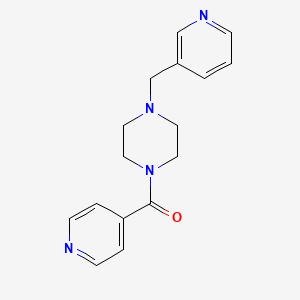![molecular formula C18H13N3O2 B5719043 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine-based compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of HM-3 involves the inhibition of various enzymes and proteins involved in the pathogenesis of different diseases. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of various kinases, such as EGFR, HER2, and VEGFR, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in the inflammatory response. It also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HM-3 has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on HM-3. One potential direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in the development of novel drug delivery systems. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
In conclusion, HM-3 is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potential use in the treatment of neurodegenerative disorders, make it a valuable target for further research. With continued investigation, it may become a valuable tool for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of HM-3 involves a multi-step process that includes the reaction of 4-chlorobenzonitrile with 2-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2,6-dimethylpyrimidine-4-ol. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
HM-3 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-10-17(23-14-8-6-13(11-19)7-9-14)21-18(20-12)15-4-2-3-5-16(15)22/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIXUAJOUOGMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(2-Hydroxyphenyl)-6-methylpyrimidin-4-yl]oxy}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
